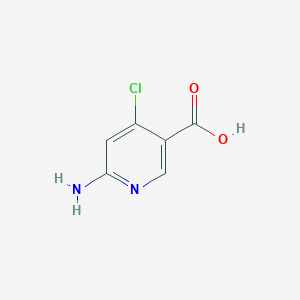

6-Amino-4-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-4-chloronicotinic acid chemical properties

An In-depth Technical Guide to 6-Amino-4-chloronicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal building block in drug design. This compound (CAS: 1060808-94-7) is a trifunctional pyridine derivative that presents a compelling platform for the synthesis of novel molecular entities.[1] Possessing a carboxylic acid, an amino group, and a reactive chlorine atom, this compound offers three distinct points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a reasoned approach to its synthesis and analysis, its reactivity profile, and its potential applications for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the molecule's physical and chemical behavior, including its solubility, acidity/basicity, and interaction with biological targets.

Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-4-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060808-94-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | Data not available. (See discussion below) | - |

| Boiling Point | 383.1 ± 42.0 °C (Predicted) | - |

| Solubility | Data not available. (See discussion below) | - |

| pKa | Data not available. (See discussion below) | - |

Expert Insights on Physicochemical Properties

-

Solubility: Specific quantitative solubility data is not available. However, based on its functional groups, its solubility profile can be predicted. The presence of both an acidic (carboxylic acid) and a basic (amino, pyridine nitrogen) group makes it amphoteric, suggesting solubility in both acidic and alkaline aqueous solutions.[4] In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol, especially upon gentle heating. Its solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be low. The related compound 6-Chloronicotinic acid is reported to be soluble in water (2 mg/mL), ethanol, methanol, and DMSO.[5]

-

pKa: No experimental pKa values have been reported. The molecule has three ionizable centers: the carboxylic acid, the amino group, and the pyridine ring nitrogen.

-

The carboxylic acid is expected to be the most acidic group, with an estimated pKa in the range of 3-4, typical for pyridine-3-carboxylic acids.

-

The pyridine ring nitrogen will be basic. The pKa of the pyridinium ion is influenced by the substituents. The electron-donating amino group at C6 would increase its basicity relative to pyridine (pKa ~5.2), while the electron-withdrawing chloro and carboxyl groups at C4 and C3 would decrease it.

-

The exocyclic amino group is also basic. The pKa of the protonated amino group is likely to be in the range of 4-6. The interplay of these groups makes the molecule's net charge and solubility highly pH-dependent, a critical consideration in designing protocols for reactions, purification, and formulation.[6]

-

Part 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for utilizing any chemical building block. While a specific published procedure for this compound is not available in the searched literature, a logical pathway can be designed based on established transformations of pyridine systems. The following proposed synthesis is based on a strategy of selective functionalization of a dichlorinated pyridine precursor.

Proposed Synthetic Workflow

The proposed route begins with commercially available 4,6-dichloronicotinic acid and proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is that the chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the adjacent carboxylic acid and the ring nitrogen.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 4,6-dichloronicotinic acid.

Methodology Rationale: This protocol employs a nucleophilic aromatic substitution. Aqueous ammonia is used as the nitrogen source. The reaction is performed under pressure at elevated temperatures to overcome the activation energy barrier for the substitution. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, precipitating the final product.

Materials:

-

4,6-Dichloronicotinic acid (1.0 eq)

-

Aqueous Ammonia (28-30%, large excess, e.g., 20-40 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (for recrystallization)

-

Pressure-rated reaction vessel with magnetic stirring

Procedure:

-

Reaction Setup: In a pressure-rated glass vessel, suspend 4,6-dichloronicotinic acid (e.g., 5.0 g, 1.0 eq) in deionized water (e.g., 20 mL).

-

Addition of Nucleophile: To the suspension, add a large excess of concentrated aqueous ammonia (e.g., 50 mL, ~30 eq).

-

Reaction: Seal the vessel securely. Place it in an oil bath pre-heated to 140-150 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by taking small aliquots (after cooling), acidifying them, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

-

Cooldown and Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood.

-

Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 3-4. The product should precipitate as a solid. The rationale for this pH is to ensure the carboxylic acid is fully protonated while keeping the amino group partially protonated to aid in precipitation and minimize re-dissolution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove ammonium salts, followed by a small amount of cold methanol to aid in drying.

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling methanol, add water dropwise until the solid just dissolves, and then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter the purified solid and dry under vacuum.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, making it a versatile scaffold for building molecular complexity.

-

Carboxylic Acid (C3): This group is a classic handle for forming stable amide or ester linkages. Amide coupling with various amines using standard reagents (e.g., HATU, EDC/HOBt) can introduce diverse side chains, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

-

Aromatic Chlorine (C4): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than a chlorine at the 2- or 6-position. It can be displaced by strong nucleophiles like thiols, alkoxides, or secondary amines under forcing conditions. More powerfully, it is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively.

-

Amino Group (C6): The exocyclic amino group behaves as a typical aniline-like nucleophile. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or reductively aminated. This site is often used to modulate polarity and introduce hydrogen bond donors.

Caption: Key derivatization pathways for this compound.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.5 ppm); a broad singlet for the amino (NH₂) protons (δ 5.0-7.0 ppm); a very broad singlet for the carboxylic acid (COOH) proton (δ >12 ppm). All chemical shifts are solvent-dependent. |

| ¹³C NMR | Six distinct carbon signals: ~4 in the aromatic region (δ 100-160 ppm), including two quaternary carbons attached to Cl and NH₂, and one carbonyl carbon signal (δ >165 ppm). |

| FT-IR | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹); N-H stretches from amino group (~3300-3500 cm⁻¹); C=O stretch from carboxylic acid (~1700 cm⁻¹); C=C and C=N stretches from the aromatic ring (~1450-1600 cm⁻¹); C-Cl stretch (~1000-1100 cm⁻¹). |

| Mass Spec (ESI) | Expected [M+H]⁺ = 173.01; Expected [M-H]⁻ = 171.00. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |

Standard Analytical Protocols

Objective: To confirm the structure and assess the purity of a synthesized batch of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and for allowing the observation of exchangeable protons (NH₂ and COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation: Confirm the presence of the expected number of protons and carbons, their chemical shifts, and coupling patterns. The exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, which should result in the disappearance of the NH₂ and COOH signals.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR is used to identify the functional groups present in the molecule.

-

Methodology:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Place a small amount of the dry, solid powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact and collect the spectrum over a range of 4000-650 cm⁻¹.

-

Data Interpretation: Correlate the observed absorption bands with the expected vibrational frequencies for the O-H, N-H, C=O, C=C, and C-Cl functional groups.[6]

-

3. Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Data Interpretation: Verify that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the protonated or deprotonated molecule. The characteristic 3:1 isotopic pattern for chlorine should be present in the molecular ion cluster.[7]

-

Part 5: Applications in Drug Discovery

While specific drugs derived directly from this compound are not prominent in the searched literature, its structure is highly analogous to scaffolds used in modern drug discovery, particularly in the field of protein kinase inhibitors.[8]

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core that makes key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino-pyridine motif is a classic hinge-binding element. This compound provides this motif pre-installed. The carboxylic acid at C3 can be used to project a vector into the solvent-exposed region to enhance solubility and properties, while the chlorine at C4 provides a site to introduce larger hydrophobic groups that can occupy the deep hydrophobic pocket of many kinases.[9]

-

Rationale as a Fragment/Building Block: In fragment-based drug discovery (FBDD), small, functionalized molecules like this are valuable starting points. Its three functional groups offer rapid, diverse library synthesis to explore the chemical space around a biological target.

Part 6: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach must be taken, treating it as a potentially hazardous and toxic substance based on data from analogous compounds like aminopyridines and chloropyridines.[10]

Potential Hazards:

-

Toxicity: Many aminopyridines are highly toxic if swallowed, inhaled, or absorbed through the skin.[11]

-

Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[2]

Protocol for Safe Handling

-

Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a fully buttoned lab coat.

-

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10]

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

- 1. This compound|CAS 1060808-94-7 [rlavie.com]

- 2. 2-Amino-6-chloropyridine-4-carboxylic acid 95 6313-55-9 [sigmaaldrich.com]

- 3. 6-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]

- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. biochemopharma.fr [biochemopharma.fr]

The Synthesis of 6-Amino-4-chloronicotinic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

6-Amino-4-chloronicotinic acid, with the CAS number 1060808-94-7, is a vital building block in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a chloro substituent, and a carboxylic acid, offers medicinal chemists a versatile platform for structural elaboration. This guide provides an in-depth, technically-focused exploration of a reliable and scalable synthetic route to this important molecule, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform each stage of the process. For researchers and professionals in drug development, a thorough understanding of this synthesis is paramount for ensuring the consistent and high-quality production of advanced pharmaceutical intermediates.

I. Strategic Overview of the Synthetic Pathway

The synthesis of this compound (4 ) is most effectively approached through a multi-step sequence commencing with readily available precursors. The chosen strategy hinges on the initial construction of a di-chlorinated nicotinic acid scaffold, followed by a regioselective amination. This approach allows for precise control over the final substitution pattern of the pyridine ring.

The overall synthetic transformation can be visualized as follows:

Caption: A high-level overview of the synthetic route to this compound.

II. Synthesis of the Key Precursor: 4,6-Dichloronicotinic Acid (3)

The cornerstone of this synthetic approach is the preparation of 4,6-dichloronicotinic acid (3 ). This intermediate provides the necessary activated positions for the subsequent selective amination.

A. Step 1: Chlorination of Ethyl 4,6-dihydroxynicotinate (1) to Ethyl 4,6-dichloronicotinate (2)

The synthesis commences with the conversion of the dihydroxy nicotinate ester 1 to its dichloro counterpart 2 . This transformation is a classic example of converting hydroxyl groups on a pyridine ring to chloro substituents, a reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.

The Causality Behind the Choice of Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pairs on the nitrogen and oxygen atoms of the pyridine ring in its tautomeric pyridone form attack the electrophilic phosphorus atom of POCl₃. This is followed by a series of intramolecular rearrangements and eliminations, ultimately replacing the hydroxyl groups with chlorine atoms. The ester functionality is generally stable under these conditions.

Experimental Protocol:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (POCl₃, e.g., 8-10 equivalents).

-

Slowly and portion-wise, add ethyl 4,6-dihydroxynicotinate (1 , 1 equivalent) to the POCl₃ with stirring. The reaction is exothermic and may require external cooling to maintain control.

-

Once the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then quenched by slowly and cautiously pouring it into a mixture of ice and water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4,6-dichloronicotinate (2 ).

B. Step 2: Hydrolysis of Ethyl 4,6-dichloronicotinate (2) to 4,6-Dichloronicotinic Acid (3)

The second step involves the saponification of the ethyl ester 2 to the corresponding carboxylic acid 3 . This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Experimental Protocol:

-

Dissolve the crude ethyl 4,6-dichloronicotinate (2 ) in a mixture of solvents such as tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH, e.g., 2-3 equivalents), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by TLC or HPLC.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid, such as concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 4,6-dichloronicotinic acid (3 ) as a white to off-white solid.[3]

III. The Core Transformation: Selective Amination of 4,6-Dichloronicotinic Acid (3)

This is the most critical step in the synthesis, where one of the two chlorine atoms is selectively replaced by an amino group. The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring.

Mechanistic Rationale for Regioselectivity: The pyridine nitrogen and the carboxylic acid group at the 3-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The electron-withdrawing nature of these groups has a more pronounced effect on the ortho (2 and 4) and para (6) positions. In the case of 4,6-dichloronicotinic acid, the 6-position is para to the ring nitrogen, and the 4-position is ortho. Generally, in such systems, the 6-position is more activated towards nucleophilic attack. This inherent electronic preference allows for the selective amination at the C6 position.

Caption: The selective amination of 4,6-dichloronicotinic acid to yield the final product.

Experimental Protocol:

-

In a high-pressure reaction vessel, place 4,6-dichloronicotinic acid (3 , 1 equivalent).

-

Add a significant excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in methanol. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

-

Seal the vessel and heat the reaction mixture to a temperature in the range of 120-150 °C for several hours (e.g., 6-12 hours). The reaction progress should be carefully monitored by HPLC.

-

After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a beaker and acidify with an acid such as acetic acid or dilute hydrochloric acid to a pH where the product precipitates (the isoelectric point).

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold water and a small amount of a suitable organic solvent like ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound (4 ).

IV. Purification and Characterization

The purity of the final product is critical for its use in pharmaceutical synthesis. Recrystallization is a common and effective method for purifying this compound.

Purification Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or methanol.

-

If necessary, treat the hot solution with activated carbon to remove colored impurities.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Off-white to white solid[2] |

| Storage | 2-8°C[2] |

Spectroscopic data is essential for unequivocal structure elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern on the pyridine ring. The spectrum of this compound is expected to show distinct signals for the two aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

V. Safety Considerations

Throughout the synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reactions should be conducted in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with caution.

-

High-Pressure Reactions: The amination step is performed under pressure and requires a suitable high-pressure reactor and adherence to all safety protocols for such equipment.

VI. Conclusion

The synthesis of this compound presented herein is a robust and logical pathway that proceeds through well-understood chemical transformations. By carefully controlling the reaction conditions at each stage, particularly during the selective amination, high yields of the desired product can be achieved. This guide provides the necessary detail and rationale to empower researchers and drug development professionals to confidently produce this valuable pharmaceutical intermediate.

References

6-Amino-4-chloronicotinic acid mechanism of action

An In-Depth Technical Guide on the Significance and Mechanistic Implications of 6-Amino-4-chloronicotinic Acid in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, moving beyond its identity as a chemical intermediate to explore the mechanistic landscape of the potent therapeutic agents derived from it. For researchers, scientists, and drug development professionals, understanding the journey from this foundational scaffold to a targeted inhibitor is paramount for innovation.

Executive Summary: A Pivotal Scaffold in Kinase Inhibitor Synthesis

This compound is not recognized for its own direct biological mechanism of action. Instead, its profound importance in medicinal chemistry lies in its role as a key structural precursor for the synthesis of highly specific and potent kinase inhibitors. Its inherent chemical functionalities—a pyrimidine ring, an amino group, and a reactive chlorine atom—provide a versatile platform for constructing complex molecules that can precisely target the ATP-binding pockets of various kinases. This guide will dissect the mechanism of action of the downstream products synthesized from this critical intermediate, offering a more practical and mechanistically relevant perspective for drug development professionals.

The Strategic Importance of the Aminopyridine Core

The this compound scaffold is particularly valuable for developing Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding site. The aminopyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of achieving high-affinity binding and is a common feature in many FDA-approved kinase inhibitors. The strategic placement of the amino group and the chloro-substituent allows for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

A prominent example of compounds synthesized using this compound derivatives are potent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and autoimmune diseases.

The BTK Signaling Pathway

Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which triggers a cascade of intracellular signals culminating in B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various lymphomas and leukemias.

Caption: The BTK signaling cascade initiated by BCR activation.

Mechanism of Inhibition

Inhibitors derived from this compound are designed to compete with ATP for binding to the catalytic site of BTK. The aminopyridine core establishes the critical hinge-binding interactions, while modifications at the 4-position (originally bearing the chlorine) and the carboxylic acid group are used to extend into other regions of the ATP pocket, enhancing potency and selectivity against other kinases. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and activation of BTK, effectively shutting down the downstream signaling cascade and inducing apoptosis in malignant B-cells.

Experimental Validation: Protocols for Assessing Kinase Inhibition

The development of potent and selective kinase inhibitors requires rigorous experimental validation. Below are representative protocols for key assays used to characterize inhibitors targeting kinases like BTK.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol Steps:

-

Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human BTK), the substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.

-

Inhibitor Titration: Add the test compound (synthesized from this compound) across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze the conversion of luciferin to light by Ultra-Glo™ Luciferase. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Steps:

-

Cell Plating: Seed a B-cell lymphoma cell line (e.g., TMD8) that is dependent on BTK signaling into a 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the BTK inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in an amount equal to the culture medium volume.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Record the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Data Summary

| Assay Type | Endpoint Measured | Key Parameter | Typical Value for Potent Inhibitor |

| In Vitro Kinase Assay | ADP Production (Luminescence) | IC₅₀ | < 10 nM |

| Cellular Proliferation | ATP Levels (Cell Viability) | GI₅₀ | < 100 nM |

Conclusion

While this compound may not possess a direct mechanism of action, its role as a foundational scaffold is indispensable for the creation of targeted therapies. The insights provided in this guide demonstrate that a deep understanding of the downstream applications and the mechanisms of the final drug products is crucial for drug development professionals. The ability to leverage such versatile chemical intermediates is a testament to the synergy between synthetic chemistry and molecular biology in the ongoing quest for more effective and selective medicines.

solubility and stability of 6-Amino-4-chloronicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-chloronicotinic Acid

Introduction

This compound, identified by its CAS Number 1060808-94-7, is a substituted pyridine carboxylic acid.[][2] With the molecular formula C₆H₅ClN₂O₂, it presents as an off-white to white solid and serves as a key building block in organic synthesis.[2][3] Its structure, featuring a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are critical for its application in drug discovery and materials science. Understanding the solubility and stability of this molecule is paramount for researchers in designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical quantification.

This guide provides a comprehensive analysis of the physicochemical properties of this compound, offering both field-proven experimental protocols and an in-depth discussion of the chemical principles governing its behavior in various environments. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established chemical theory to provide a predictive and practical framework for the research scientist.

Part 1: Solubility Profile of this compound

The solubility of an active molecule is a critical determinant of its utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The structure of this compound, possessing both a basic amino group and an acidic carboxylic acid group, suggests it is an amphoteric compound. This characteristic is the primary driver of its solubility behavior, especially in aqueous systems.

Predicted Qualitative Solubility

Based on its amphoteric nature and analysis of related structures, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Expected to be low in neutral water. However, its solubility should increase significantly in both acidic and alkaline solutions due to the formation of highly soluble salts. In acidic media, the amino group is protonated, while in alkaline media, the carboxylic acid is deprotonated.[4]

-

Organic Solvent Solubility: The presence of polar functional groups suggests good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to be soluble in alcohols such as methanol and ethanol, and sparingly soluble in less polar solvents like chloroform, and likely insoluble in non-polar solvents like hexanes.[5] This profile is similar to that of the related compound, 6-Chloronicotinic acid.[5]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Structurally Related 6-Chloronicotinic Acid

| Solvent | Solubility (at 20°C) |

|---|---|

| Water | 2 mg/mL |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMSO | Soluble |

| Chloroform | Slightly Soluble |

(Data sourced from ChemicalBook for CAS 5326-23-8)[5]

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of this compound in various solvents. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol) in a sealed glass vial. The excess solid should be clearly visible.

-

Causality: Using an excess of the solid ensures that the solution reaches equilibrium saturation.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours).

-

Causality: Agitation ensures homogeneity and accelerates the dissolution process. A 24-48 hour period is typically sufficient to ensure equilibrium is reached for most compounds.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand for a short period to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles.

-

Causality: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Self-Validation:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

A calibration curve with a correlation coefficient (r²) > 0.999 must be used for quantification.

-

The stability of the compound in the solvent during the equilibration period should be confirmed by analyzing for potential degradation products.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of this compound

Stability testing is essential for determining a compound's shelf-life, storage conditions, and degradation pathways. Forced degradation, or stress testing, is a systematic way to accelerate this process and predict the likely degradation products.[6]

Predicted Chemical Stability and Incompatibilities

-

Thermal Stability: The related 6-Aminonicotinic acid shows high thermal stability with a melting point over 300°C.[7] It is plausible that this compound also possesses good thermal stability under dry conditions.

-

Incompatibilities: As with its analogue 6-Chloronicotinic acid, this compound is expected to be incompatible with strong oxidizing agents.[5] The amino group is particularly susceptible to oxidation.

-

Storage: Based on vendor recommendations and the compound's nature, storage in a cool (2-8°C), dry, and dark environment is advisable to minimize degradation over time.[2]

Plausible Degradation Pathways

While specific degradation pathways have not been published, the following are chemically plausible based on the molecule's functional groups:

-

Hydrolysis: Under harsh acidic or basic conditions, particularly with heat, the chloro group could undergo nucleophilic aromatic substitution to yield 6-Amino-4-hydroxynicotinic acid.

-

Oxidation: The primary amino group is a likely site for oxidative degradation, which could be initiated by agents like hydrogen peroxide, leading to N-oxides or other complex products.[8]

-

Photodegradation: Many pyridine derivatives are sensitive to light. UV radiation could provide the energy to initiate free-radical mechanisms, potentially leading to dechlorination or polymerization.

-

Decarboxylation: At very high temperatures, the carboxylic acid group could be lost as CO₂, although this typically requires extreme conditions for aromatic acids.

Experimental Protocol for a Forced Degradation Study

This protocol is designed in accordance with ICH guidelines (Q1A) to identify potential degradation products and establish a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the parent compound.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., methanol or a 50:50 methanol:water mix) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80°C. Monitor at several time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and maintain at room temperature or gently heat (e.g., 40°C). Base-catalyzed reactions are often faster. Monitor frequently at early time points.

-

Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. Keep protected from light. Monitor at several time points.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C) for 24-48 hours. Also, reflux the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution and solid powder to a calibrated light source as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Processing:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

-

LC-MS analysis is highly recommended for the structural elucidation of significant degradation products.

-

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

This compound is a molecule with significant potential in chemical synthesis. Its amphoteric nature dictates a pH-dependent solubility profile, a critical consideration for its use in aqueous reaction media or for formulation development. While appearing relatively stable under standard storage conditions, its functional groups—particularly the amino and chloro substituents—present plausible pathways for degradation under hydrolytic, oxidative, and photolytic stress. The experimental frameworks provided in this guide offer a robust starting point for any researcher seeking to thoroughly characterize the solubility and stability of this compound, enabling the development of reliable, reproducible, and scalable applications.

References

- 2. This compound|CAS 1060808-94-7 [rlavie.com]

- 3. appretech.com [appretech.com]

- 4. chembk.com [chembk.com]

- 5. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. innospk.com [innospk.com]

- 8. rjptonline.org [rjptonline.org]

- 9. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Structural Analogs of 6-Amino-4-chloronicotinic Acid: Synthesis, Bioactivity, and Structure-Activity Relationships

Introduction: The Emerging Potential of Substituted Nicotinic Acids in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Within this broad class, substituted nicotinic acids and their derivatives represent a particularly fertile ground for the development of novel drugs. 6-Amino-4-chloronicotinic acid is a bifunctional molecule, possessing both a nucleophilic amino group and a carboxylic acid, which allows for diverse chemical modifications. Its structural analogs are of significant interest to researchers in drug development due to their potential to interact with a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[1]

This technical guide provides an in-depth exploration of the structural analogs of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, a critical analysis of their structure-activity relationships (SAR), and an examination of their potential mechanisms of action. The insights presented herein are grounded in established chemical principles and extrapolated from studies on structurally related heterocyclic compounds, aiming to empower researchers to rationally design and develop novel therapeutic candidates.

Core Synthetic Strategies: Building a Library of Analogs

The primary routes for generating a diverse library of this compound analogs involve derivatization at the carboxylic acid and the amino group. Amide bond formation is a robust and versatile method for exploring the chemical space around the core scaffold.

Synthesis of N-Aryl-6-amino-4-chloronicotinamides

A common and effective strategy for diversifying the this compound core is the synthesis of a series of N-aryl amides. This is typically achieved through a coupling reaction between the carboxylic acid and a variety of anilines.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-6-amino-4-chloronicotinamides

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated ester solution, add the desired substituted aniline (1.05 eq). Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-6-amino-4-chloronicotinamide.

Causality Behind Experimental Choices: The use of HATU as a coupling agent is favored due to its high efficiency and the formation of a stable activated ester, which minimizes side reactions. DIPEA is used as a base to neutralize the acid formed during the reaction without interfering with the nucleophilic aniline. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not yet publicly available, we can infer valuable insights from studies on structurally similar compounds, such as N-aryl 6-aminoquinoxalines, which have been investigated as kinase inhibitors.[2] The following table presents a hypothetical SAR dataset for a series of N-aryl-6-amino-4-chloronicotinamides, designed to probe the effects of substituents on the N-aryl ring on their potential kinase inhibitory activity.

| Compound ID | N-Aryl Substituent (R) | Hypothetical IC50 (nM) against a Target Kinase (e.g., PFKFB3) |

| 1 | Phenyl | 500 |

| 2 | 4-Fluorophenyl | 250 |

| 3 | 4-Chlorophenyl | 200 |

| 4 | 4-Methoxyphenyl | 800 |

| 5 | 4-(Trifluoromethyl)phenyl | 150 |

| 6 | 3,4-Dichlorophenyl | 100 |

| 7 | 4-Aminophenyl | >1000 |

| 8 | 4-Nitrophenyl | 300 |

Interpretation of Hypothetical SAR Data:

-

Halogen Substitution: The introduction of electron-withdrawing halogens at the para-position of the phenyl ring (compounds 2 , 3 , and 5 ) appears to enhance inhibitory activity compared to the unsubstituted phenyl ring (compound 1 ). This suggests that these substituents may be involved in favorable interactions within the kinase active site, potentially through halogen bonding or by modulating the electronic properties of the ring.

-

Electron-Donating Groups: The presence of an electron-donating methoxy group (compound 4 ) leads to a significant decrease in activity, indicating that electron-rich substituents may be detrimental to binding. The amino group in compound 7 also results in a loss of activity, possibly due to unfavorable steric or electronic interactions.

-

Multiple Halogenation: The di-substituted analog with two chloro groups (compound 6 ) shows the most potent hypothetical activity, suggesting that occupying multiple points of interaction within the active site is beneficial.

-

Nitro Group: The electron-withdrawing nitro group (compound 8 ) provides moderate activity, further supporting the trend that electron-poor aryl rings are preferred.

Mechanism of Action: Targeting Protein Kinases

Based on the structural similarity of this compound analogs to known kinase inhibitors, a plausible mechanism of action is the inhibition of protein kinases.[2][3] Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of many diseases, including cancer.

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The 6-amino-4-chloronicotinamide scaffold possesses key features for kinase binding: the pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, to interact with the hinge region of the kinase active site. The N-aryl substituent can then extend into a hydrophobic pocket, with its substituents fine-tuning the binding affinity and selectivity.

Hypothetical Signaling Pathway: Inhibition of a Pro-survival Kinase Pathway

The following diagram illustrates a hypothetical signaling pathway where a this compound analog inhibits a pro-survival kinase, leading to the induction of apoptosis.

Caption: Hypothetical signaling pathway showing inhibition of a pro-survival kinase by a this compound analog, leading to apoptosis.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, a series of in vitro assays are essential. A primary assay would be to determine the inhibitory concentration (IC50) against a panel of relevant protein kinases.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the potency of a compound in inhibiting a specific kinase.

Materials:

-

Purified recombinant protein kinase

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds serially diluted in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

-

Compound Addition: Add the serially diluted test compounds or DMSO (as a vehicle control) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Workflow Diagram for Kinase Inhibition Assay

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for the creation of diverse chemical libraries through modifications at the carboxylic acid and amino functionalities. While further dedicated research is required to fully elucidate the structure-activity relationships and specific molecular targets of these analogs, the principles outlined in this guide provide a solid foundation for future investigations.

Future work should focus on the synthesis and screening of larger, more diverse libraries of this compound analogs against a broad panel of kinases to identify potent and selective inhibitors. Subsequent studies should then delve into the cellular and in vivo efficacy of the most promising candidates, with the ultimate goal of translating these findings into novel therapies for a range of human diseases.

References

- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of 6-Amino-4-chloronicotinic Acid: A Whitepaper on Computational Approaches to Drug Discovery

Abstract: 6-Amino-4-chloronicotinic acid, a substituted pyridine derivative, presents an intriguing scaffold for chemical and pharmaceutical research due to its structural relation to biologically active nicotinic acid compounds. This technical guide outlines a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations and molecular modeling techniques. By leveraging Density Functional Theory (DFT) and molecular docking simulations, this proposed study aims to elucidate the molecule's fundamental structural, spectroscopic, and electronic properties, and to explore its potential as a therapeutic agent. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the scientific rationale behind each computational choice, thereby ensuring a robust and self-validating investigative process.

Introduction and Scientific Rationale

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental in various biological processes and serve as core structures in medicinal chemistry. The introduction of amino and chloro substituents to the pyridine ring, as in this compound, can significantly alter the molecule's physicochemical properties, including its electron distribution, reactivity, and capacity for intermolecular interactions. Such alterations are the basis for designing novel molecules with specific biological targets.

Notably, related compounds such as 6-aminonicotinate-based molecules have been investigated as potent antagonists for the P2Y12 receptor, a key target in anti-platelet therapies for treating thrombotic diseases.[1] This precedent provides a strong rationale for investigating this compound. Theoretical studies offer a powerful, resource-efficient approach to predict molecular properties and biological activity before undertaking costly and time-consuming experimental synthesis and testing.

This guide details a multi-part computational workflow designed to build a comprehensive profile of this compound, from its ground-state geometry to its potential interaction with a therapeutically relevant protein target.

The Computational Framework: Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) stands as the computational method of choice, offering an optimal balance between accuracy and computational cost for studying organic molecules.[2][3][4][5] DFT calculations model the electronic structure of a molecule to derive its energy, geometry, and other properties.[5]

2.1. Selection of Functional and Basis Set

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a high degree of accuracy for a wide range of molecular systems, including the prediction of geometries, vibrational frequencies, and electronic properties.[6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set is extensive, providing flexibility for the electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs and for modeling hydrogen bonds. The (d,p) specifies the addition of polarization functions, which account for the non-spherical nature of electron density in molecules, leading to more accurate geometries.

This combination (B3LYP/6-311++G(d,p)) is a well-established standard for obtaining reliable results in the theoretical study of organic compounds and their interactions.

Part I: Molecular Geometry and Vibrational Analysis

The first phase of the investigation focuses on determining the most stable three-dimensional structure of this compound and predicting its vibrational spectra, which can be directly compared with experimental FT-IR and FT-Raman data for validation.

3.1. Workflow for Geometry Optimization

The initial step involves a full geometry optimization without any symmetry constraints. This calculation iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy (the ground state) is found. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum, identifiable by the absence of any imaginary frequencies.

Caption: Workflow for structural optimization and validation.

3.2. Structural Parameters

The optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's steric and electronic landscape.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Bond Length | C4-Cl | Value in Å |

| C6-N(H2) | Value in Å | |

| C3-C(OOH) | Value in Å | |

| O-H | Value in Å | |

| Bond Angle | C3-C4-C5 | Value in ° |

| C5-C6-N(H2) | Value in ° | |

| C4-N1-C2 | Value in ° |

| Dihedral Angle | C4-C3-C(OOH)-O | Value in ° |

3.3. Vibrational Spectroscopy

The calculated vibrational frequencies and intensities can be used to simulate the FT-IR and FT-Raman spectra. This allows for the assignment of specific vibrational modes (e.g., C-Cl stretch, N-H bend, C=O stretch) to experimentally observed spectral peaks, providing a powerful tool for structural confirmation.[7]

Part II: Electronic Properties and Chemical Reactivity

With a validated structure, the investigation proceeds to analyze the molecule's electronic characteristics, which govern its reactivity and intermolecular interactions.

4.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

4.2. Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is color-coded to identify:

-

Electron-rich regions (Red): Negative potential, prone to electrophilic attack. These are expected around the nitrogen of the pyridine ring, the carboxylic oxygen atoms, and the amino group.

-

Electron-poor regions (Blue): Positive potential, prone to nucleophilic attack. This is expected around the hydrogen atoms of the amino and carboxylic acid groups. The MEP map is invaluable for predicting how the molecule will interact with biological receptors and other molecules.

Part III: Probing Therapeutic Potential via Molecular Docking

Building on the established link between nicotinic acid derivatives and the P2Y12 receptor, a molecular docking simulation is proposed to evaluate the binding affinity and interaction mode of this compound with this protein.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9][10]

5.1. Molecular Docking Protocol

The simulation involves preparing the 3D structures of both the ligand (this compound, from the DFT optimization) and the receptor (P2Y12, obtained from the Protein Data Bank), defining a binding site, and then using a scoring algorithm to rank the different binding poses.

Caption: Step-by-step workflow for molecular docking.

5.2. Interpretation of Docking Results

The primary outputs of a docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose. A lower binding energy indicates a more stable protein-ligand complex and thus a higher binding affinity.[9] Analysis of the best-scoring pose reveals specific intermolecular interactions, such as:

-

Hydrogen Bonds: Crucial for specificity and stability.

-

Hydrophobic Interactions: Important for burying the ligand in the binding pocket.[1]

-

Pi-stacking: Interactions involving aromatic rings.

Identifying the key amino acid residues that form these interactions provides critical insights for structure-activity relationship (SAR) studies and can guide the design of more potent derivatives.

Table 2: Predicted Docking Results with P2Y12 Receptor (Illustrative)

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|

| this compound | Value | Tyr105, His187, Arg256 | Hydrogen Bond, Pi-stacking |

Conclusion

This guide has outlined a robust, multi-faceted theoretical approach for the comprehensive characterization of this compound. By systematically applying DFT for structural and electronic analysis, followed by molecular docking to probe biological interactions, researchers can generate a wealth of predictive data. This computational blueprint enables an informed, hypothesis-driven approach to drug discovery, allowing for the prioritization of molecules with high potential for further experimental investigation. The insights gained from such studies are crucial for accelerating the design and development of novel therapeutic agents.

References

- 1. Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.aalto.fi [research.aalto.fi]

- 3. researchgate.net [researchgate.net]

- 4. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]

- 5. mdpi.com [mdpi.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. 6-Chloronicotinic acid [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Amino-4-chloronicotinic Acid: A Core Moiety in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine ring stands as a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization have made it a privileged scaffold in countless therapeutic agents and advanced materials. Within this vast chemical space, 6-Amino-4-chloronicotinic acid, a seemingly unassuming derivative, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its discovery, history, synthesis, and burgeoning applications, offering insights for researchers engaged in the exploration of novel chemical entities.

Section 1: Genesis and Physicochemical Landscape

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acid derivatives throughout the 20th century. The development of synthetic methodologies for halogenated and aminated pyridines laid the foundational groundwork for the eventual preparation of this specific molecule. Its CAS number, 1060808-94-7, points to a more recent official registration, suggesting its rise to prominence in research and commercial availability is a relatively modern development.

Chemical Identity and Properties:

| Property | Value | Source |

| IUPAC Name | 6-amino-4-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060808-94-7 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Off-white to white solid | [2] |

| Synonyms | 6-Amino-4-chloro-3-pyridinecarboxylic acid, 3-Pyridinecarboxylic acid, 6-amino-4-chloro- | [1][2] |

Section 2: The Synthetic Pathway - A Rational Approach

The synthesis of this compound is not explicitly detailed in a single, seminal publication. However, by examining established synthetic routes for analogous compounds, a logical and efficient pathway can be constructed. The most plausible approach involves a multi-step synthesis starting from a readily available pyridine derivative.

A logical precursor for this synthesis is a di-chlorinated nicotinic acid derivative, which can then undergo selective amination. The general strategy hinges on the differential reactivity of the chlorine atoms on the pyridine ring, allowing for a regioselective nucleophilic aromatic substitution.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized):

-

Step 1: Selective Amination of a Dichloronicotinic Acid Precursor. A plausible starting material is a dichlorinated nicotinic acid, such as 4,6-dichloronicotinic acid. The rationale behind this choice is the differing electronic environments of the chlorine atoms at the 4- and 6-positions, which can be exploited for selective substitution. The reaction would likely proceed by dissolving the dichloronicotinic acid in a suitable high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Step 2: Introduction of the Amino Group. An amino source, such as aqueous ammonia or a protected amine, would be introduced into the reaction mixture. The reaction would then be heated to an elevated temperature to facilitate the nucleophilic aromatic substitution. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such systems, leading to the desired regioselectivity.

-

Step 3: Work-up and Isolation. Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction mixture would be cooled. Acidification of the mixture with a suitable acid, such as hydrochloric acid, would protonate the carboxylic acid and any excess amine, facilitating the precipitation of the crude product. The solid would then be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

Step 4: Purification. If necessary, the crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired level of purity for subsequent applications.

Section 3: The Role in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not yet widely marketed, its structural features make it a highly attractive scaffold for medicinal chemists. The presence of three distinct functional groups—an amino group, a chloro group, and a carboxylic acid—on a pyridine ring provides a versatile platform for generating diverse molecular libraries.

Key Structural Features and Their Implications:

-

Amino Group: Acts as a hydrogen bond donor and can be a key interaction point with biological targets. It can also serve as a handle for further derivatization, such as acylation or alkylation, to modulate physicochemical properties and biological activity. The exploration of 6-aminonicotinic acid analogues has shown promise in developing novel GABA-A receptor agonists.[2][4]

-

Chloro Group: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also serves as a site for further modification through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

-

Carboxylic Acid Group: This group is a strong hydrogen bond acceptor and can form salt bridges with basic residues in protein active sites. It can also be converted into esters, amides, or other functional groups to fine-tune the molecule's properties, such as its ability to cross cell membranes.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be involved in metal coordination. The aromatic nature of the ring provides a rigid scaffold for the presentation of the functional groups in a defined spatial orientation.

The strategic combination of these features allows for the systematic exploration of chemical space to optimize a molecule's potency, selectivity, and pharmacokinetic properties. The synthesis of various 2-aminonicotinic acid derivatives has been explored for their tuberculostatic activity.[5]

Potential Therapeutic Applications:

The structural motifs present in this compound are found in compounds with a wide range of biological activities. Its derivatives are being investigated in areas such as:

-

Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: As a building block for compounds targeting receptors and enzymes in the central nervous system.[6]

-

Infectious Diseases: As a starting point for the synthesis of novel antibacterial and antiviral agents.

Section 4: Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. While its history is not as well-documented as some other key chemical intermediates, its utility in modern chemical research is becoming increasingly apparent. The continued development of efficient and scalable synthetic routes will be crucial for its broader adoption in drug discovery and materials science.

For researchers, this guide serves as a foundational resource, providing a logical framework for its synthesis and an understanding of its potential applications. As the demand for novel and effective therapeutic agents continues to grow, it is highly probable that derivatives of this compound will play an increasingly important role in the development of the next generation of medicines.

References

- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1060808-94-7 [rlavie.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 6-Amino-4-chloronicotinic Acid in Drug Discovery and Agrochemical Research

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold